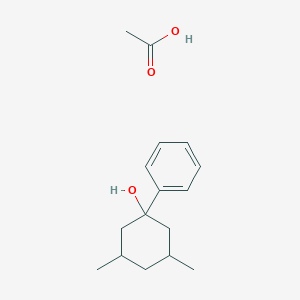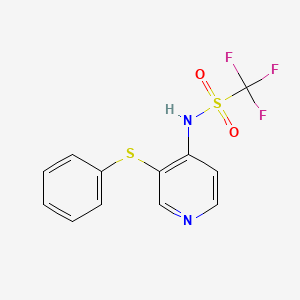
N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a trifluoromethanesulfonyl group attached to a pyridine ring, which is further substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide typically involves a multi-step process. One common method starts with the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted thiophenols. This is followed by the reduction of the nitro moiety to form the corresponding aminopyridine. Finally, the aminopyridine is condensed with trifluoromethanesulfonyl chloride to yield the desired sulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The trifluoromethanesulfonyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The pyridine ring can undergo coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted sulfonamides.
Coupling Reactions: Coupled products with electrophiles.
Scientific Research Applications
N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound has been evaluated for its potential as a cyclooxygenase-2 (COX-2) selective inhibitor, which could make it useful as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The trifluoromethanesulfonyl group enhances the compound’s binding affinity and selectivity for COX-2 over COX-1.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenoxy-4-pyridinyl)trifluoromethanesulfonamide: Similar structure but with a phenoxy group instead of a phenylsulfanyl group.
N-phenylbis(trifluoromethanesulfonimide): Contains two trifluoromethanesulfonyl groups attached to a phenyl ring.
Uniqueness
N-(3-phenylsulfanyl-4-pyridinyl)trifluoromethanesulfonamide is unique due to the presence of both a phenylsulfanyl group and a trifluoromethanesulfonyl group, which confer distinct chemical properties and reactivity. Its potential as a COX-2 selective inhibitor also sets it apart from other similar compounds.
Properties
CAS No. |
509076-59-9 |
|---|---|
Molecular Formula |
C12H9F3N2O2S2 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(3-phenylsulfanylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C12H9F3N2O2S2/c13-12(14,15)21(18,19)17-10-6-7-16-8-11(10)20-9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI Key |
ALOKHRRVYXMQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CN=C2)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


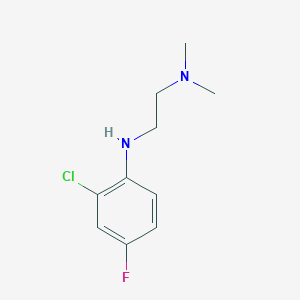
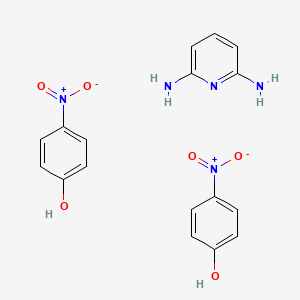
![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
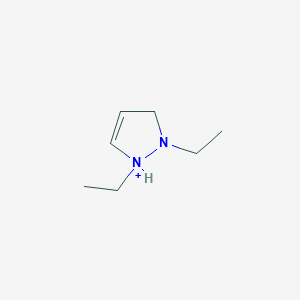
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)

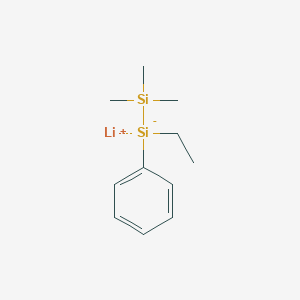
![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14226747.png)

